N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H9F3N2O2 It is a derivative of aniline, characterized by the presence of a nitro group and a trifluoromethyl group attached to the benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline typically involves the condensation reaction between 4-nitrobenzaldehyde and 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-(4-aminobenzylidene)-3-(trifluoromethyl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrobenzylidene)aniline
- N-(3-Nitrobenzylidene)-3-(trifluoromethyl)aniline
- N-(4-Methoxybenzylidene)-3-(trifluoromethyl)aniline
Uniqueness
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H9F3N2O2 |
---|---|
Molecular Weight |
294.23 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C14H9F3N2O2/c15-14(16,17)11-2-1-3-12(8-11)18-9-10-4-6-13(7-5-10)19(20)21/h1-9H |
InChI Key |
DILJLVRUWKDPBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.